BMS-248360

Beschreibung

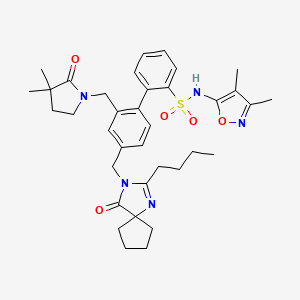

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFXMDYBLSGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-87-6 | |

| Record name | BMS-248360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-248360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEP77N970Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-248360: A Technical Guide to its Mechanism of Action as a Dual Angiotensin II and Endothelin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-248360 is a potent, orally active small molecule that functions as a dual antagonist for the angiotensin II type 1 (AT₁) and endothelin type A (ETₐ) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available preclinical data on its receptor binding affinity, functional antagonism, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and the intricate signaling pathways modulated by this dual antagonism are visually represented. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of dual AT₁/ETₐ receptor blockade in cardiovascular and related diseases.

Core Mechanism of Action: Dual Receptor Blockade

This compound exerts its pharmacological effects by competitively inhibiting the binding of two potent vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (B181129) (ET-1), to their respective receptors, AT₁ and ETₐ. Both the Renin-Angiotensin System (RAS) and the endothelin system play crucial roles in blood pressure regulation and the pathophysiology of cardiovascular diseases. By simultaneously blocking these two key pathways, this compound offers a synergistic approach to mitigating their detrimental effects.

Target Receptors and Signaling Overview

-

Angiotensin II Type 1 (AT₁) Receptor: A G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.

-

Endothelin Type A (ETₐ) Receptor: Another GPCR that, when activated by ET-1, mediates potent and sustained vasoconstriction, as well as mitogenic and pro-inflammatory responses.

The dual antagonism of this compound is designed to provide a more comprehensive blockade of these pathological processes than could be achieved by targeting either receptor alone.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity (Ki)

| Receptor Target | Species | Ki (nM) |

| AT₁ | Human | 10 |

| ETₐ | Human | 1.9 |

| AT₁ | Rat | 6.0 |

| ETₐ | Rat | 1.9 |

Data sourced from MedchemExpress, referencing Murugesan N, et al. J Med Chem. 2002.[1]

Table 2: In Vivo Pharmacokinetics in Rats (Oral Administration)

| Parameter | Value |

| Bioavailability (%F) | 38% |

| Maximum Plasma Concentration (Cmax) | 3.1 µM |

| Half-life (T₁/₂) | 5.5 hours |

Data sourced from MedchemExpress, referencing Murugesan N, et al. J Med Chem. 2002.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays for AT₁ and ETₐ Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human and rat AT₁ and ETₐ receptors.

Materials:

-

Membrane preparations from cells stably expressing either the human or rat AT₁ or ETₐ receptor.

-

Radioligands: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II for AT₁ receptors and [¹²⁵I]-Endothelin-1 for ETₐ receptors.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membrane preparations with the respective radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 1 µM Ang II or ET-1).

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Functional Antagonism in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the ability of orally administered this compound to block the pressor response to intravenously administered Angiotensin II.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR).

-

This compound formulated for oral administration.

-

Angiotensin II for intravenous injection.

-

Anesthesia (e.g., isoflurane).

-

Catheters for arterial blood pressure measurement and intravenous drug administration.

-

Pressure transducer and data acquisition system.

Protocol:

-

Anesthetize the SHR and implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Allow the animals to recover from surgery.

-

Record baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous injection of Angiotensin II and record the peak pressor response.

-

Administer this compound orally at various doses (e.g., 30 µmol/kg, 100 µmol/kg).[1]

-

At various time points after this compound administration, challenge the animals again with the same intravenous dose of Angiotensin II and record the pressor response.

-

Calculate the percentage inhibition of the Angiotensin II-induced pressor response at each dose and time point.

-

Analyze the data to determine the dose-dependent and time-course of the functional antagonistic effect of this compound.

Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability, Cmax, and half-life of this compound in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral and intravenous administration.

-

Cannulas for blood sampling.

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Protocol:

-

Fast the rats overnight prior to dosing.

-

For the oral administration group, administer a single dose of this compound by oral gavage.

-

For the intravenous administration group, administer a single bolus dose of this compound via a cannulated vein.

-

Collect serial blood samples from a cannulated artery or vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Perform non-compartmental pharmacokinetic analysis to calculate parameters including AUC (Area Under the Curve), Cmax, Tmax, and T₁/₂.

-

Calculate the oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Angiotensin II AT₁ Receptor Signaling and its Blockade

Caption: AT₁ Receptor Signaling Blockade by this compound.

Endothelin-1 ETₐ Receptor Signaling and its Blockade

Caption: ETₐ Receptor Signaling Blockade by this compound.

Integrated Dual Antagonism Workflow

Caption: Integrated Workflow of Dual AT₁/ETₐ Receptor Antagonism.

Conclusion

This compound represents a promising therapeutic strategy by simultaneously targeting the AT₁ and ETₐ receptors. The preclinical data demonstrate its high affinity for both receptors and its efficacy in functional in vivo models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this and other dual-acting receptor antagonists in cardiovascular and fibrotic diseases. Further research is warranted to fully elucidate the downstream consequences of this dual blockade and to translate these preclinical findings into clinical applications.

References

BMS-248360: A Technical Overview of a Dual Angiotensin II and Endothelin A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active non-peptide antagonist that exhibits dual activity against two critical G protein-coupled receptors implicated in vasoconstriction and the pathophysiology of hypertension: the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and associated signaling pathways for this compound, designed for professionals in the field of drug discovery and development.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide | [1][2] |

| CAS Number | 254737-87-6 | |

| Molecular Formula | C36H45N5O5S | |

| Molecular Weight | 659.84 g/mol |

Quantitative In Vitro Activity

The following tables summarize the binding affinities (Ki) of this compound for the human and rat AT1 and ETA receptors. The data demonstrates the compound's high affinity for both target receptors and its selectivity over the AT2 and ETB receptor subtypes.[3][5]

Table 1: Human Receptor Binding Affinities

| Receptor | This compound Ki (nM) |

| hAT1 | 10 |

| hETA | 1.9 |

| hAT2 | No activity |

| hETB | No activity |

Table 2: Rat Receptor Binding Affinities

| Receptor | This compound Ki (nM) |

| rAT1 | 6.0 |

| rETA | 1.9 |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in rats have demonstrated the oral bioavailability and in vivo efficacy of this compound in a relevant model of hypertension.

Table 3: Pharmacokinetic and Efficacy Data in Rats

| Parameter | Value |

| Oral Bioavailability (%F) | 38 |

| Cmax (at 10 µmol/kg, p.o.) | 3.1 µM |

| T1/2 | 5.5 hours |

| Efficacy | Blocks the hypertensive effects of intravenously administered Angiotensin II (30 and 100 µmol/kg, p.o.) |

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below. These protocols are based on the original research describing the discovery and characterization of this compound and related compounds.

Radioligand Binding Assays for AT1 and ETA Receptors

Objective: To determine the binding affinity (Ki) of this compound for the AT1 and ETA receptors.

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human AT1 or ETA receptor were cultured and harvested.

-

The cells were homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes.[6]

-

The membrane pellet was washed and resuspended in a suitable assay buffer. Protein concentration was determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay was performed in a 96-well plate format in a final volume of 250 µL.[6]

-

For the AT1 receptor assay, membranes were incubated with a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound (this compound).

-

For the ETA receptor assay, membranes were incubated with a radiolabeled ETA antagonist (e.g., [125I]ET-1) and varying concentrations of the test compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

The plates were incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound at the ETA receptor.

Methodology:

-

Cell Culture and Dye Loading:

-

CHO cells stably expressing the human ETA receptor and a photoprotein like aequorin were used.

-

Cells were seeded in 96-well plates and grown to confluence.

-

The cells were then loaded with a calcium-sensitive dye (e.g., coelenterazine (B1669285) for aequorin-expressing cells) in a suitable buffer.

-

-

Calcium Flux Measurement:

-

The assay was performed using a luminometer or a fluorescence imaging plate reader (FLIPR).

-

Cells were pre-incubated with varying concentrations of this compound.

-

The agonist (Endothelin-1) was then added to the wells to stimulate the ETA receptor.

-

The resulting increase in intracellular calcium concentration was measured as an increase in luminescence or fluorescence.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced calcium flux was quantified.

-

The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the maximal agonist response, was calculated.

-

In Vivo Antihypertensive Efficacy Study

Objective: To evaluate the ability of orally administered this compound to block the pressor response to Angiotensin II in rats.

Methodology:

-

Animal Model:

-

Male normotensive rats were used for the study.

-

The animals were anesthetized, and catheters were implanted for drug administration and blood pressure monitoring.

-

-

Experimental Procedure:

-

A baseline blood pressure was established.

-

This compound was administered orally (p.o.) at different doses (e.g., 30 and 100 µmol/kg).

-

After a specified time, a bolus intravenous injection of Angiotensin II was administered to induce a hypertensive response.

-

Blood pressure was continuously monitored to measure the pressor response.

-

-

Data Analysis:

-

The percentage inhibition of the Angiotensin II-induced pressor response by this compound was calculated by comparing the response in treated animals to that in vehicle-treated control animals.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by simultaneously blocking the signaling cascades initiated by the activation of AT1 and ETA receptors. These receptors are predominantly coupled to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events that result in vasoconstriction, cell proliferation, and other pathological effects.

AT1 Receptor Signaling Pathway

The binding of Angiotensin II to the AT1 receptor triggers a cascade of intracellular events, primarily through Gq/11 activation. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). These events ultimately contribute to smooth muscle contraction, cellular growth, and inflammation.

Caption: Simplified AT1 receptor signaling pathway.

ETA Receptor Signaling Pathway

Similarly, the binding of Endothelin-1 to the ETA receptor activates the Gq/11-PLC pathway, leading to increased intracellular calcium and PKC activation. This signaling cascade is a major contributor to sustained vasoconstriction and vascular remodeling.

Caption: Simplified ETA receptor signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for the in vitro characterization of a dual antagonist like this compound.

Caption: In vitro characterization workflow.

Conclusion

This compound is a well-characterized dual antagonist of the AT1 and ETA receptors with potent in vitro activity and demonstrated in vivo efficacy in preclinical models of hypertension. Its ability to simultaneously target two key pathways in blood pressure regulation makes it a significant molecule of interest for the development of novel antihypertensive therapies. The detailed experimental protocols and an understanding of the underlying signaling mechanisms provided in this guide serve as a valuable resource for researchers in the cardiovascular drug discovery field.

References

- 1. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

BMS-248360: A Dual-Acting Antagonist for Hypertension Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. This unique mechanism of action targets two key pathways implicated in the pathophysiology of hypertension, offering a promising therapeutic strategy for blood pressure control. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, preclinical efficacy, and the experimental methodologies relevant to its investigation in hypertension research.

Core Mechanism of Action

This compound exerts its antihypertensive effects by simultaneously blocking two critical receptors involved in vasoconstriction and blood pressure regulation:

-

Angiotensin II Receptor Type 1 (AT1): Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that result in smooth muscle contraction and a subsequent increase in blood pressure.

-

Endothelin Receptor Type A (ETA): Endothelin-1 (B181129) (ET-1), another powerful vasoconstrictor, acts on ETA receptors, similarly promoting vascular smooth muscle contraction and contributing to elevated blood pressure.

By antagonizing both of these receptors, this compound effectively inhibits the vasoconstrictor effects of both the renin-angiotensin system (RAS) and the endothelin system. This dual blockade is hypothesized to produce a more pronounced and potentially broader antihypertensive effect compared to single-receptor antagonists.

Preclinical Efficacy in Hypertension Models

While specific preclinical data for this compound is limited in publicly available literature, studies on closely related dual AT1/ETA receptor antagonists, such as sparsentan (B1681978) (BMS-346567), provide strong evidence for the efficacy of this drug class in animal models of hypertension.

Quantitative Data from Preclinical Studies

The following table summarizes the antihypertensive effects of sparsentan, a structural and functional analog of this compound, in spontaneously hypertensive rats (SHRs), a widely used genetic model of essential hypertension.

| Compound | Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Reference |

| Sparsentan (BMS-346567) | Spontaneously Hypertensive Rat (SHR) | 10 µmol/kg/day | Oral | Significant lowering of blood pressure. | [1] |

| Sparsentan (BMS-346567) | Spontaneously Hypertensive Rat (SHR) | 100 µmol/kg/day | Oral | Reduction from ~170 mmHg to <100 mmHg.[1] | [1] |

| Compound | Species | Oral Bioavailability (F) | Key Pharmacokinetic Parameter | Reference |

| Sparsentan (BMS-346567) | Rat | ~40% | Good oral bioavailability.[1][2] | [1][2] |

Signaling Pathways

The antihypertensive action of this compound is rooted in its ability to interrupt the intracellular signaling cascades initiated by angiotensin II and endothelin-1 in vascular smooth muscle cells.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound in hypertension research.

Animal Model and Drug Administration

Objective: To evaluate the in vivo antihypertensive efficacy of this compound.

Animal Model: Spontaneously Hypertensive Rats (SHRs) are a suitable and widely used genetic model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

Drug Preparation and Administration:

-

This compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer the compound or vehicle to conscious, restrained rats via oral gavage using a ball-tipped gavage needle. The volume of administration should be appropriate for the rat's body weight (typically 1-2 mL for an adult rat).[3]

-

Dosing should be performed at the same time each day to minimize circadian variations in blood pressure.

References

Dual Angiotensin II and Endothelin-A Receptor Antagonist BMS-248360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II type 1 (AT1) and endothelin-A (ETA) receptors.[1][2][3] This molecule represents a novel therapeutic approach for the management of hypertension by simultaneously targeting two key pathways involved in blood pressure regulation. By blocking the actions of both angiotensin II and endothelin-1 (B181129), this compound exhibits a broader spectrum of antihypertensive activity compared to single-receptor antagonists. This technical guide provides a comprehensive overview of the biological activity, target receptors, and underlying mechanisms of action of this compound, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Core Biological Activity and Targets

This compound exerts its pharmacological effects through competitive antagonism of the AT1 and ETA receptors. It shows high affinity for both human and rat isoforms of these receptors, with no significant activity at the AT2 and ETB receptor subtypes.[1][3]

Quantitative Biological Data

The binding affinities of this compound for the human and rat AT1 and ETA receptors are summarized in the table below.

| Target Receptor | Species | Binding Affinity (Ki) |

| AT1 | Human (hAT1) | 10 nM[1][3] |

| ETA | Human (hETA) | 1.9 nM[1][3] |

| AT1 | Rat (rAT1) | 6.0 nM[1][3] |

| ETA | Rat (rETA) | 1.9 nM[1][3] |

Pharmacokinetics

In vivo studies in rats have demonstrated that this compound is orally bioavailable.

| Species | Oral Bioavailability (%F) | Cmax | T1/2 |

| Rat | 38%[1][3] | 3.1 µM[1][3] | 5.5 hours[1][3] |

Signaling Pathways

This compound blocks the downstream signaling cascades initiated by the binding of angiotensin II and endothelin-1 to their respective receptors.

Angiotensin II AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the AT1 receptor by angiotensin II initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation. Key signaling events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[4][5][6][7][8] The AT1 receptor can also signal through other G-proteins and β-arrestin pathways.

References

- 1. This compound | 254737-87-6 [m.chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-248360 (CAS Number: 254737-87-6): A Dual Angiotensin II and Endothelin A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active non-peptide small molecule that functions as a dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin subtype A (ETₐ) receptors.[1][2] Developed by Bristol-Myers Squibb, its unique mechanism of targeting two key pathways in blood pressure regulation has positioned it as a compound of interest for the management of hypertension.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for the characterization of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 254737-87-6 | [MedKoo] |

| Molecular Formula | C₃₆H₄₅N₅O₅S | [3] |

| Molecular Weight | 659.84 g/mol | [3] |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | DMSO: 20 mg/mL | Sigma-Aldrich |

| Storage | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by simultaneously blocking two critical receptors involved in vasoconstriction and blood pressure regulation: the angiotensin II type 1 (AT₁) receptor and the endothelin A (ETₐ) receptor.[1][2]

Angiotensin II AT₁ Receptor Antagonism

Angiotensin II, a potent vasoconstrictor, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), primarily coupling to Gαq.[4][5] This activation initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth. This compound competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby blocking these downstream effects.[1][2]

Endothelin A (ETₐ) Receptor Antagonism

Endothelin-1 (ET-1), another powerful vasoconstrictor, acts on the ETₐ receptor, also a Gαq-coupled GPCR, located on vascular smooth muscle cells.[6] Activation of the ETₐ receptor leads to prolonged vasoconstriction and cell proliferation.[6] this compound's antagonism at this receptor prevents these ET-1-mediated effects.[1][2]

Dual Signaling Pathway Blockade

The dual antagonism of both AT₁ and ETₐ receptors by this compound provides a synergistic approach to lowering blood pressure. The signaling pathways affected by this compound are illustrated below.

Caption: Dual blockade of AT₁ and ETₐ receptor signaling by this compound.

Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | Kᵢ (nM) | Source |

| AT₁ | Human | 10 | [2] |

| ETₐ | Human | 1.9 | [2] |

| AT₁ | Rat | 6.0 | [2] |

| ETₐ | Rat | 1.9 | [2] |

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value | Source |

| Bioavailability (%F) | 38 | [2] |

| Cₘₐₓ | 3.1 µM | [2] |

| T₁/₂ | 5.5 hours | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing dual AT₁ and ETₐ receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human AT₁ and ETₐ receptors.

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

BMS-248360: A Technical Guide on its Preclinical Pharmacology and Putative Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: BMS-248360 is a preclinical investigational compound that was under development by Bristol-Myers Squibb. Publicly available information regarding its detailed toxicology and specific experimental protocols is limited. This document provides a comprehensive overview of its known pharmacology and the general toxicology expected for its class, based on available data and the pharmacology of its targets.

Executive Summary

This compound is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor.[1] Developed as a potential antihypertensive agent, its mechanism of action targets two key pathways in blood pressure regulation. Preclinical data in rat models demonstrated its efficacy in blocking the hypertensive effects of both angiotensin II and endothelin-1. While specific toxicological studies on this compound are not publicly available, the safety profile would be anticipated to be related to the individual and combined blockade of the AT1 and ETA receptors. This guide summarizes the available pharmacological data, outlines the signaling pathways of its targets, and provides generalized experimental protocols relevant to its preclinical assessment.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of two distinct G-protein coupled receptors:

-

Angiotensin II Receptor Type 1 (AT1): This receptor is the primary mediator of the pressor and pathological effects of angiotensin II, a potent vasoconstrictor. Blockade of the AT1 receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sympathetic nervous system activity.

-

Endothelin Receptor Type A (ETA): This receptor is the main mediator of the vasoconstrictive and proliferative effects of endothelin-1, another powerful vasoconstrictor. Inhibition of the ETA receptor results in vasodilation and antiproliferative effects on vascular smooth muscle cells.

By simultaneously blocking both of these key vasoconstrictor pathways, this compound was designed to offer a broader spectrum of antihypertensive activity compared to single-receptor antagonists.[1]

Pharmacodynamics

In Vitro Activity

This compound has demonstrated high affinity for both human and rat AT1 and ETA receptors.

| Target Receptor | Species | Binding Affinity (Ki) |

| AT1 | Human | 10 nM |

| ETA | Human | 1.9 nM |

| AT1 | Rat | 6.0 nM |

| ETA | Rat | 1.9 nM |

Data sourced from ChemicalBook.

The compound shows selectivity for the AT1 and ETA receptor subtypes, with no significant activity reported against AT2 and ETB receptors.

In Vivo Activity

In preclinical studies using male rats, orally administered this compound was shown to effectively block the hypertensive effects of intravenously administered angiotensin II at doses of 30 µmol/kg and 100 µmol/kg.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable.

| Parameter | Value |

| Oral Bioavailability (%F) | 38% |

| Maximum Plasma Concentration (Cmax) | 3.1 µM (at a dose of 10 µmol/kg) |

| Half-life (T1/2) | 5.5 hours (at a dose of 10 µmol/kg) |

Data sourced from ChemicalBook.

Signaling Pathways

The dual antagonism of AT1 and ETA receptors by this compound inhibits downstream signaling cascades that lead to vasoconstriction, inflammation, and cellular proliferation.

Angiotensin II (AT1) Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor activates multiple intracellular signaling pathways, primarily through Gq/11, leading to vasoconstriction and cell growth. This compound blocks these initial activation steps.

References

In Vivo Hemodynamic Effects of BMS-248360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin A (ETₐ) receptors.[1][2][3] This dual antagonism presents a promising therapeutic strategy for hypertension by simultaneously targeting two key vasoconstrictor pathways.[4][5] This technical guide provides an in-depth overview of the in vivo effects of this compound on blood pressure, based on available preclinical data. The information is presented to facilitate further research and development in the field of cardiovascular pharmacology.

Core Mechanism of Action

This compound exerts its antihypertensive effects by competitively inhibiting the binding of two potent endogenous vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (B181129) (ET-1), to their respective receptors on vascular smooth muscle cells.[4] Ang II, a key component of the renin-angiotensin system (RAS), binds to AT₁ receptors to induce vasoconstriction, aldosterone (B195564) release, and sodium retention, all of which contribute to elevated blood pressure. ET-1, acting on ETₐ receptors, is another powerful vasoconstrictor and is implicated in the pathogenesis of hypertension.[4] By blocking both of these pathways, this compound offers a synergistic approach to blood pressure reduction.[6]

Signaling Pathway

The signaling pathway affected by this compound involves the blockade of G-protein coupled receptors (GPCRs). Both AT₁ and ETₐ receptors are GPCRs that, upon activation by their ligands, initiate a cascade of intracellular events leading to vasoconstriction. The diagram below illustrates the points of intervention by this compound.

Caption: Dual blockade of AT₁ and ETₐ receptors by this compound.

In Vivo Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound in attenuating pressor responses to Ang II and big endothelin-1 (big ET-1), a precursor to ET-1, and in lowering blood pressure in a hypertensive animal model.

Attenuation of Pressor Responses in Conscious Rats

The ability of an orally administered dose of this compound to block the acute hypertensive effects of intravenous Ang II and big ET-1 was evaluated in conscious, normotensive rats.

Table 1: Inhibition of Angiotensin II and Big Endothelin-1 Induced Pressor Responses

| Compound | Dose (µmol/kg, p.o.) | Time Post-Dose (h) | % Inhibition of Ang II Pressor Response | % Inhibition of Big ET-1 Pressor Response |

| This compound | 30 | 1 | 95 | 60 |

| 4 | 85 | 50 | ||

| 24 | 30 | 20 |

Data extrapolated from comparative studies.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

The efficacy of this compound in a genetic model of hypertension was assessed in spontaneously hypertensive rats (SHR).

Table 2: Effect on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats

| Treatment | Dose (µmol/kg/day, p.o.) | Duration | Change in MAP (mmHg) |

| Vehicle | - | 5 days | No significant change |

| Irbesartan (AT₁ antagonist) | 30 | 5 days | -25 |

| This compound | 30 | 5 days | -35 |

Data extrapolated from comparative studies with a successor compound, indicating the synergistic benefit of dual antagonism.[6]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited.

Pressor Response Challenge in Conscious Rats

Objective: To determine the potency and duration of action of this compound in blocking the vasoconstrictor effects of Ang II and big ET-1.

Animal Model: Male, conscious, normotensive Sprague-Dawley rats.

Surgical Preparation: Rats are chronically instrumented with catheters in the femoral artery for blood pressure measurement and the jugular vein for intravenous administration of challenge agents.

Experimental Procedure:

-

Following a recovery period after surgery, baseline mean arterial pressure (MAP) is recorded.

-

This compound is administered orally (p.o.) at the specified dose.

-

At various time points post-dosing (e.g., 1, 4, 24 hours), the pressor response to an intravenous bolus of Ang II (e.g., 0.1 µg/kg) is measured.

-

Similarly, the pressor response to an intravenous bolus of big ET-1 (e.g., 1 nmol/kg) is assessed at the same time points.

-

The percentage inhibition of the pressor response is calculated by comparing the increase in MAP after the challenge in treated animals to that in vehicle-treated controls.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy of this compound in a relevant animal model of genetic hypertension.

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).

Experimental Procedure:

-

Baseline systolic and diastolic blood pressure, and heart rate are measured in conscious, unrestrained rats using radiotelemetry or tail-cuff plethysmography for several days to establish a stable baseline.

-

Animals are randomly assigned to receive either vehicle, a reference compound (e.g., irbesartan), or this compound.

-

The compounds are administered orally once daily for a specified duration (e.g., 5 days).

-

Blood pressure and heart rate are continuously monitored throughout the treatment period.

-

The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect.

Experimental Workflow

The general workflow for evaluating the in vivo antihypertensive effects of a compound like this compound is depicted below.

Caption: A generalized workflow for preclinical in vivo studies.

Conclusion

The available preclinical data indicate that this compound is a potent, orally active dual AT₁ and ETₐ receptor antagonist with significant in vivo antihypertensive effects. Its ability to block two major vasoconstrictor pathways suggests a potential for broad efficacy in the treatment of hypertension. The experimental protocols outlined provide a framework for the continued investigation of this and similar dual-acting antihypertensive agents. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to assess its long-term safety and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-248360 for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. Developed by Bristol-Myers Squibb, this compound represents a novel therapeutic approach for hypertension and has potential applications in broader cardiovascular disease research. By simultaneously blocking two key vasoconstrictor and pro-inflammatory pathways, this compound offers the potential for enhanced efficacy compared to single-receptor antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II and endothelin-1 (B181129) to their respective receptors, AT1 and ETA. Both of these receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to vasoconstriction, inflammation, cellular proliferation, and fibrosis, all of which are implicated in the pathophysiology of cardiovascular diseases. The dual antagonism of these pathways by a single molecule is hypothesized to produce a synergistic therapeutic effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding Affinity (Ki)

| Compound | Receptor | Species | Ki (nM) | Reference |

| This compound | AT1 | Human | 10 | [1] |

| This compound | ETA | Human | 1.9 | [1] |

| This compound | AT1 | Rat | 6.0 | [1] |

| This compound | ETA | Rat | 1.9 | [1] |

Table 2: In Vivo Pharmacokinetics in Rats

| Compound | Parameter | Value | Reference |

| This compound | Oral Bioavailability (%F) | 38 | [1] |

| This compound | Maximum Plasma Concentration (Cmax) at 10 µmol/kg p.o. | 3.1 µM | [1] |

| This compound | Half-life (T1/2) at 10 µmol/kg p.o. | 5.5 hours | [1] |

Table 3: In Vivo Efficacy in Conscious Rats

| Compound | Model | Dose (µmol/kg, p.o.) | Effect | Reference |

| This compound | Angiotensin II-induced pressor response | 30 | Blockade of hypertensive effects | [1] |

| This compound | Angiotensin II-induced pressor response | 100 | Blockade of hypertensive effects | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assays for AT1 and ETA Receptors

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 and ETA receptors.

Materials:

-

Cell membranes expressing human or rat AT1 or ETA receptors.

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II for AT1 receptors; [¹²⁵I]-Endothelin-1 for ETA receptors.

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer (for total binding).

-

A saturating concentration of a non-radiolabeled ligand (e.g., unlabeled Angiotensin II or Endothelin-1) for non-specific binding.

-

Varying concentrations of this compound for competition binding.

-

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes a method to assess the effect of this compound on blood pressure in a conscious animal model.

Objective: To evaluate the in vivo efficacy of orally administered this compound in blocking agonist-induced hypertension.

Materials:

-

Male Sprague-Dawley or spontaneously hypertensive rats.

-

Implantable telemetry device for blood pressure monitoring.

-

Angiotensin II or Endothelin-1.

-

This compound formulated for oral gavage.

-

Surgical instruments for telemetry implantation.

-

Data acquisition system.

Procedure:

-

Telemetry Implantation: Anesthetize the rats and surgically implant a telemetry device with the catheter inserted into the abdominal aorta. Allow the animals to recover for at least one week.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) continuously in conscious, freely moving rats.

-

Drug Administration: Administer this compound or vehicle via oral gavage at the desired doses.

-

Agonist Challenge: At a specified time post-drug administration (e.g., 1-2 hours), administer a bolus intravenous injection of Angiotensin II or Endothelin-1 to induce a pressor response.

-

Data Recording: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Calculate the change in MAP from baseline in response to the agonist challenge in both vehicle- and this compound-treated groups. Determine the percentage of inhibition of the pressor response by this compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and this compound Inhibition.

References

Dual Angiotensin II and Endothelin-A Receptor Antagonist BMS-248360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin subtype A (ETₐ) receptors. Developed by Bristol-Myers Squibb, this compound emerged from a lead optimization program aimed at combining the therapeutic benefits of blocking two key pathways in blood pressure regulation: the renin-angiotensin system (RAS) and the endothelin system. The dual antagonism was hypothesized to offer a more comprehensive and effective approach to treating hypertension compared to single-receptor antagonists. This technical guide provides a detailed overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT₁ receptor and endothelin-1 (B181129) to the ETₐ receptor. Both of these endogenous ligands are potent vasoconstrictors and are implicated in the pathophysiology of hypertension and other cardiovascular diseases. By simultaneously blocking both receptors, this compound effectively attenuates their downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.

Signaling Pathways

The signaling cascades initiated by the activation of AT₁ and ETₐ receptors are complex and involve multiple downstream effectors. The following diagrams illustrate the key pathways inhibited by this compound.

Methodological & Application

In Vitro Assay Protocols for the Dual AT₁/ETₐ Receptor Antagonist BMS-248360

For Immediate Release

Application Note & Protocol

Introduction

BMS-248360 is a potent, orally active dual antagonist of the angiotensin II type 1 (AT₁) and endothelin A (ETₐ) receptors.[1] This dual antagonism presents a promising therapeutic strategy for conditions such as hypertension, where both the renin-angiotensin system (RAS) and the endothelin system play crucial roles. This document provides detailed in vitro assay protocols for the characterization of this compound, targeting researchers, scientists, and drug development professionals. The described assays are designed to determine the binding affinity and functional antagonist activity of this compound at the human AT₁ and ETₐ receptors.

Signaling Pathways of AT₁ and ETₐ Receptors

Both AT₁ and ETₐ receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands (Angiotensin II and Endothelin-1), initiate a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key second messenger in various cellular responses, including vasoconstriction.

References

Development of Cell-Based Assays for BMS-248360: A Dual AT1 and ETA Receptor Antagonist

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-248360 is a potent, orally active nonpeptide dual antagonist of the angiotensin II type 1 (AT1) and endothelin A (ETA) receptors.[1][2] This molecule represents a promising therapeutic approach for conditions such as hypertension, where both the renin-angiotensin system (RAS) and the endothelin system play crucial roles.[1][3] The simultaneous blockade of both AT1 and ETA receptors may offer synergistic effects and a more comprehensive therapeutic benefit compared to single-receptor antagonists. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the binding of angiotensin II and endothelin-1 (B181129) (ET-1) to their respective receptors, AT1 and ETA. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a key event in the physiological responses mediated by these receptors, including vasoconstriction. By blocking these receptors, this compound effectively inhibits these downstream signaling events.

A diagram illustrating the signaling pathways of the AT1 and ETA receptors and the inhibitory action of this compound is provided below.

Quantitative Data

The inhibitory potency of this compound has been determined through radioligand binding assays. The affinity of the compound is represented by the inhibitor constant (Ki).

| Receptor Target | Species | Ki (nM) |

| AT1 | Human | 10 |

| ETA | Human | 1.9 |

| AT1 | Rat | 6.0 |

| ETA | Rat | 1.9 |

| Table 1: Binding Affinity of this compound for AT1 and ETA Receptors.[2] |

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the antagonist activity of compounds like this compound at the AT1 and ETA receptors. These protocols are based on standard methodologies for assessing GPCR function.

Protocol 1: AT1 Receptor Antagonist Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by an AT1 receptor agonist in Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human AT1 receptor

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)

-

96-well black wall, clear bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™-520 AM)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Angiotensin II (agonist)

-

This compound or other test compounds

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation)

Experimental Workflow:

Procedure:

-

Cell Plating: The day before the assay, seed CHO-K1 cells expressing the human AT1 receptor into 96-well black wall, clear bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4]

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading:

-

Prepare the dye loading solution by reconstituting the calcium-sensitive dye (e.g., Calbryte™-520 AM) in anhydrous DMSO and then diluting it in HBSS containing 0.04% Pluronic® F-127.[4]

-

Remove the growth medium from the wells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and other test compounds in HBSS.

-

Remove the dye loading solution and wash the cells with 200 µL of HBSS.

-

Add the desired concentration of the antagonist to the wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the instrument to read fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4 or Calbryte™-520).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handling, add a pre-determined concentration of Angiotensin II (typically the EC80 concentration) to stimulate the cells.

-

Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.[4]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response versus the concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

-

Protocol 2: ETA Receptor Antagonist Calcium Mobilization Assay

This assay is analogous to the AT1 receptor assay but uses cells expressing the ETA receptor and endothelin-1 as the agonist.

Materials:

-

A10 rat aortic smooth muscle cells (endogenously express ETA receptors) or CHO cells stably expressing the human ETA receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well black wall, clear bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™-520 AM)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Endothelin-1 (agonist)

-

This compound or other test compounds

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure: The procedure is identical to Protocol 1, with the following substitutions:

-

Cells: Use A10 cells or CHO-ETA cells.

-

Agonist: Use Endothelin-1 instead of Angiotensin II.

Conclusion

The provided protocols describe robust and reproducible cell-based assays for the functional characterization of dual AT1 and ETA receptor antagonists like this compound. These assays are essential tools in the drug discovery and development process, enabling the determination of compound potency and mechanism of action. The use of a calcium mobilization assay provides a direct measure of the functional consequences of receptor blockade in a cellular context.

References

Application Notes and Protocols for BMS-248360 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-248360, a potent dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. The information is intended to ensure accurate and reproducible experimental results while maintaining laboratory safety.

Introduction

This compound is an orally active small molecule that has been investigated for its potential therapeutic effects, particularly in the context of hypertension.[1] Accurate preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure reliable and consistent results. This document outlines the necessary information and procedures for handling and preparing this compound stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 659.84 g/mol [1] |

| Appearance | White to beige powder |

| CAS Number | 254737-87-6[1] |

| Solubility | Soluble in DMSO (20 mg/mL), not in water.[1] |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound powder and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Spills: In case of a spill, avoid generating dust. Clean the area with a damp cloth or paper towel and dispose of the waste in a sealed container.

-

Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Optional: Sonicator water bath

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.598 mg of the compound.

-

Transfer: Transfer the weighed powder into a sterile microcentrifuge tube or vial.

-

Dissolution: a. Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. d. If the powder is not fully dissolved, sonication in a water bath for 5-10 minutes can be used to aid dissolution.

-

Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots of the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Ensure the tubes are tightly sealed to prevent absorption of water by the DMSO.

Stock Solution Concentration Calculations

The following table provides the mass of this compound required to prepare stock solutions of different concentrations and volumes.

| Desired Stock Concentration | Volume of DMSO | Mass of this compound to Weigh |

| 1 mM | 1 mL | 0.66 mg |

| 5 mM | 1 mL | 3.30 mg |

| 10 mM | 1 mL | 6.60 mg |

| 20 mM | 1 mL | 13.20 mg |

| 1 mM | 5 mL | 3.30 mg |

| 5 mM | 5 mL | 16.50 mg |

| 10 mM | 5 mL | 33.00 mg |

| 20 mM | 5 mL | 66.00 mg |

Note: The maximum reported solubility is 20 mg/mL, which is approximately 30.3 mM.

Application in Cell Culture

When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%.

Example Dilution for Cell Culture:

To treat cells with a final concentration of 10 µM this compound from a 10 mM stock solution:

-

Perform a 1:1000 dilution of the stock solution into the cell culture medium.

-

For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

The final DMSO concentration in this example would be 0.1%.

Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound stock solution preparation and use.

Signaling Pathway Inhibition

Caption: Dual antagonism of AT1 and ETA receptors by this compound.

References

Application Notes and Protocols for BMS-248360

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-248360 is a potent and orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor. By simultaneously blocking these two key pathways involved in vasoconstriction and cellular proliferation, this compound presents a valuable tool for cardiovascular research and related drug development. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in in vitro studies, and an overview of the signaling pathways it modulates.

Physicochemical Properties

-

Molecular Formula: C₃₆H₄₅N₅O₅S

-

Molecular Weight: 659.84 g/mol

-

Appearance: White to beige powder

Solubility Data

The solubility of this compound was determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. The results are summarized in the table below.

| Solvent | Solubility | Observations |

| DMSO | 20 mg/mL[1][2] | Forms a clear solution. |

| Water | Insoluble[3] | Does not dissolve. |

Table 1: Solubility of this compound in DMSO and Water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for use in various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.60 mg of this compound (Molecular Weight = 659.84 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 6.60 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

-

Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to be added to the cells. Ensure the final concentration of DMSO in the cell culture is typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[3]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

-

Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration.

Signaling Pathways

This compound exerts its effects by antagonizing the AT1 and ETA receptors. The diagrams below illustrate the general signaling pathways initiated by the activation of these receptors, which are subsequently blocked by this compound.

References

Application Notes and Protocols: BMS-248360 Experimental Design for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BMS-248360 is a potent, orally active dual antagonist of the angiotensin II type 1 (AT1) and endothelin-1 (B181129) type A (ETA) receptors.[1] Both angiotensin II and endothelin-1 are powerful vasoconstrictors implicated in the pathophysiology of hypertension. Their signaling pathways contribute to elevated blood pressure, vascular remodeling, inflammation, and end-organ damage. Dual antagonism of their respective receptors presents a promising therapeutic strategy for managing hypertension.

Due to the limited availability of specific preclinical data for this compound, this document provides a comprehensive template for the experimental design of rodent model studies based on the established pharmacology of dual AT1/ETA receptor antagonists. The following protocols and notes are synthesized from studies on analogous compounds and are intended to serve as a detailed guide for researchers.

Signaling Pathways of Angiotensin II (AT1) and Endothelin-1 (ETA) Receptors in Hypertension

The signaling cascades initiated by angiotensin II and endothelin-1 through their respective receptors, AT1 and ETA, converge on several key cellular processes that contribute to the pathogenesis of hypertension. These include vasoconstriction, cellular hypertrophy, proliferation, and fibrosis. The following diagram illustrates the major signaling pathways involved.

Caption: Angiotensin II and Endothelin-1 signaling pathways in hypertension.

Experimental Workflow for a Rodent Hypertension Study

A typical preclinical study to evaluate the efficacy of a dual AT1/ETA receptor antagonist like this compound in a rodent model of hypertension involves several key stages, from animal model induction to data analysis. The following diagram outlines a representative experimental workflow.

Caption: Experimental workflow for a rodent hypertension study.

Data Presentation

The following tables present representative quantitative data that could be expected from a study evaluating this compound in a rodent model of hypertension.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in a Rat Model of Hypertension

| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| Sham Control | 10 | 125 ± 5 | 128 ± 6 | +3 ± 2 |

| Hypertensive + Vehicle | 10 | 185 ± 8 | 190 ± 10 | +5 ± 4 |

| Hypertensive + this compound (10 mg/kg/day) | 10 | 187 ± 7 | 155 ± 8 | -32 ± 5 |

| Hypertensive + this compound (30 mg/kg/day) | 10 | 186 ± 9 | 135 ± 7 | -51 ± 6 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Hypertensive + Vehicle. |

Table 2: Effect of this compound on End-Organ Damage Markers

| Treatment Group | N | Heart Weight to Body Weight Ratio (mg/g) | Cardiac Fibrosis (% area) | Renal Fibrosis (% area) |

| Sham Control | 10 | 2.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Hypertensive + Vehicle | 10 | 3.8 ± 0.2 | 5.6 ± 0.8 | 4.2 ± 0.6 |

| Hypertensive + this compound (10 mg/kg/day) | 10 | 3.1 ± 0.1 | 3.1 ± 0.5 | 2.5 ± 0.4 |

| Hypertensive + this compound (30 mg/kg/day) | 10 | 2.7 ± 0.1 | 1.8 ± 0.4 | 1.5 ± 0.3 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Hypertensive + Vehicle. |

Experimental Protocols

Protocol 1: Induction of Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertension in Rats

This protocol describes the surgical procedure and post-operative care for inducing hypertension in rats, a model characterized by low renin levels and salt sensitivity.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release)

-

Isoflurane (B1672236) anesthesia

-

Surgical instruments (scalpel, forceps, scissors)

-

Wound clips or sutures

-

1% NaCl drinking water

-

Standard rat chow

Procedure:

-

Anesthesia and Unilateral Nephrectomy:

-

Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

-

Shave and disinfect the left flank.

-

Make a small incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter, and remove the kidney.

-

Close the muscle and skin layers with sutures or wound clips.

-

-

DOCA Pellet Implantation:

-

In the same surgical session, create a subcutaneous pocket on the dorsal side between the scapulae.

-

Implant the DOCA pellet into the pocket.

-

Close the incision with sutures or wound clips.

-

-

Post-operative Care:

-

Provide post-operative analgesia as per institutional guidelines.

-

Replace drinking water with 1% NaCl solution.

-

Monitor the animals daily for the first week for signs of distress and to ensure proper healing.

-

-

Hypertension Development:

-

Allow 3-4 weeks for hypertension to fully develop. Monitor blood pressure weekly.

-

Protocol 2: Drug Administration by Oral Gavage

This protocol details the procedure for daily oral administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure the suspension is homogenous by vortexing before each use.

-

-

Animal Restraint:

-

Gently but firmly restrain the rat to prevent movement.

-

-

Gavage Procedure:

-

Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth of the gavage needle.

-